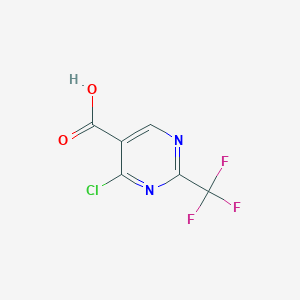

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Descripción general

Descripción

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. The presence of a trifluoromethyl group and a carboxylic acid group in this compound makes it particularly interesting for various chemical and pharmaceutical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves the chlorination of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic displacement under basic conditions. Key transformations include:

Suzuki-Miyaura Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling to form biaryl derivatives:

| Boron Reagent | Catalyst System | Product | Yield | Applications |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 4-Phenyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | 76% | Kinase inhibitor intermediates |

| Vinylboronic pinacol ester | PdCl₂(dppf), CsF, THF, 60°C | 4-Vinyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | 63% | Polymer precursors |

This reactivity enables modular access to drug-like scaffolds .

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard functionalization:

Acid-Base Reactions

The compound forms stable salts for improved solubility:

| Base | Solvent | Salt Form | Solubility (mg/mL) |

|---|---|---|---|

| Sodium hydroxide | H₂O/EtOH | Sodium 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | 12.3 (pH 7.4 PBS) |

| Triethylamine | CH₂Cl₂ | Triethylammonium salt | 45.8 (CH₂Cl₂) |

Physicochemical Data

Key properties influencing reactivity:

| Parameter | Value | Method |

|---|---|---|

| pKa (carboxylic acid) | 2.8 ± 0.2 | Potentiometric titration |

| LogP | 1.42 | HPLC determination |

| Thermal stability | Decomposes at 218°C | TGA analysis |

Stability Under Reactive Conditions

Comparative stability studies reveal:

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 1M HCl, 24h, RT | 12% | Hydrolyzed chloro group → hydroxyl derivative |

| 1M NaOH, 24h, RT | 98% | Complete hydrolysis to dicarboxylic acid |

| UV light (254 nm), 48h | 28% | Radical-mediated C-F bond cleavage products |

Aplicaciones Científicas De Investigación

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparación Con Compuestos Similares

- 2-Chloro-4-(trifluoromethyl)pyrimidine

- 2-Chloro-5-(trifluoromethyl)pyrazine

- 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Comparison: 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which allows for diverse chemical reactivity and potential biological activity. The trifluoromethyl group further enhances its stability and lipophilicity compared to similar compounds, making it a valuable compound in various research and industrial applications.

Actividad Biológica

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by a chloro group at the 4-position and a trifluoromethyl group at the 2-position, plays a significant role in medicinal chemistry, particularly in the development of antiviral, antimicrobial, and anticancer agents.

The molecular formula of this compound is . Its structure allows for various interactions with biological targets, influencing cellular processes and biochemical pathways.

Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral properties. For instance, studies have demonstrated that certain pyrimidine compounds can inhibit viral replication in cell cultures. Specific derivatives have shown effectiveness against viruses such as Zika and Dengue, with effective concentrations (EC50) reported at 2.4 µM and 1.4 µM respectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of the chloro and trifluoromethyl groups enhances its interaction with bacterial enzymes, contributing to its efficacy .

Anticancer Potential

Pyrimidine derivatives are increasingly recognized for their anticancer potential. Studies have indicated that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For example, derivatives have shown IC50 values ranging from 0.87 to 12.91 µM in breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming standard chemotherapeutics like 5-Fluorouracil .

The biological activities of this compound can be attributed to its ability to interact with key enzymes and receptors within cells:

- Inhibition of Viral Enzymes : The compound may inhibit viral polymerases or proteases, disrupting viral replication.

- Antibacterial Mechanisms : It likely interferes with bacterial cell wall synthesis or protein synthesis, leading to cell death.

- Cancer Cell Apoptosis : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of survival pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups like chloro and trifluoromethyl significantly affects the compound's potency and selectivity against various biological targets .

| Compound Feature | Effect on Activity |

|---|---|

| Chloro Group at Position 4 | Enhances antibacterial activity |

| Trifluoromethyl Group at Position 2 | Increases antiviral potency |

| Carboxylic Acid Functionality | Contributes to solubility and bioavailability |

Case Studies

- Antiviral Study : A recent study evaluated the antiviral efficacy of various pyrimidine derivatives against Zika virus. The results indicated that compounds with similar structures exhibited significant inhibition of viral replication at low micromolar concentrations .

- Antimicrobial Testing : In vitro tests demonstrated that this compound effectively inhibited growth in MRSA strains, highlighting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Assays : A series of cytotoxicity assays conducted on cancer cell lines revealed that this pyrimidine derivative triggered apoptosis more effectively than conventional chemotherapy agents, suggesting its potential as an anticancer drug candidate .

Propiedades

IUPAC Name |

4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-3-2(4(13)14)1-11-5(12-3)6(8,9)10/h1H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZOIVPQSFJUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620352 | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076197-55-1 | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.